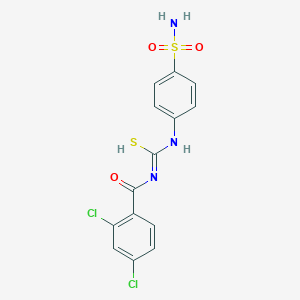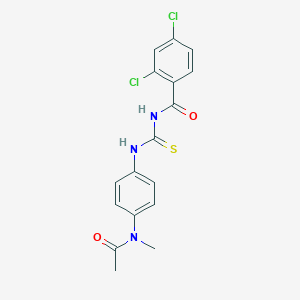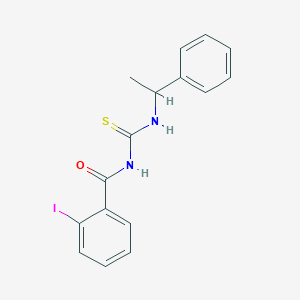![molecular formula C17H17N3O3S B320913 2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE](/img/structure/B320913.png)
2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE is a complex organic compound with the molecular formula C17H17N3O3S and a molecular weight of 343.4 g/mol This compound is known for its unique chemical structure, which includes a phenoxyacetamide group and a hydrazino carbothioyl linkage
准备方法
The synthesis of 2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of 2-methylbenzoyl hydrazine: This is achieved by reacting 2-methylbenzoyl chloride with hydrazine hydrate under controlled conditions.
Synthesis of the carbothioyl intermediate: The 2-methylbenzoyl hydrazine is then reacted with carbon disulfide to form the corresponding carbothioyl derivative.
Coupling with phenoxyacetic acid: Finally, the carbothioyl intermediate is coupled with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed.
科学研究应用
2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazino carbothioyl linkage allows it to form stable complexes with metal ions or proteins, potentially inhibiting their activity. The phenoxyacetamide group may also play a role in binding to specific sites on target molecules, thereby modulating their function.
相似化合物的比较
2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE can be compared with other similar compounds, such as:
N-{[2-(2-methylbenzoyl)hydrazino]carbothioyl}-2-phenylacetamide: This compound has a phenyl group instead of a phenoxy group, which may affect its reactivity and binding properties.
N-{[2-(2-methylbenzoyl)hydrazino]carbothioyl}-2-methoxyacetamide: The presence of a methoxy group instead of a phenoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H17N3O3S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
N-[[(2-methylbenzoyl)amino]carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-12-7-5-6-10-14(12)16(22)19-20-17(24)18-15(21)11-23-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,19,22)(H2,18,20,21,24) |
InChI 键 |
DDEZSCOGXYTSKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)COC2=CC=CC=C2 |
规范 SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)COC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B320830.png)
![N-{4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide](/img/structure/B320833.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-nitrobenzamide](/img/structure/B320836.png)
![N-{2-nitrobenzoyl}-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B320837.png)
![N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320840.png)

![2,4-dichloro-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320844.png)


![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2,4-dichlorobenzamide](/img/structure/B320848.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B320850.png)
![N-(4-fluorobenzoyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320851.png)
![2-bromo-N-[(3-cyanophenyl)carbamothioyl]benzamide](/img/structure/B320854.png)
![2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide](/img/structure/B320855.png)
